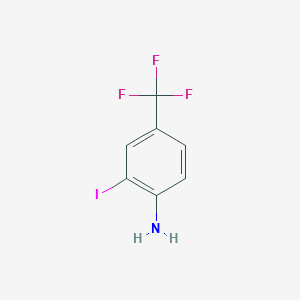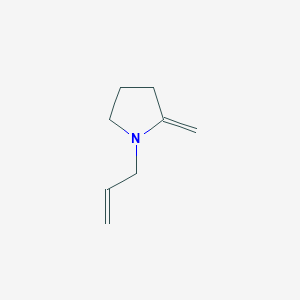
1-Allyl-2-methylenepyrrolidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Allyl-2-methylenepyrrolidine is a chemical compound that belongs to the class of pyrrolidine derivatives and is commonly known as AMP. This compound has been widely studied for its potential applications in scientific research, particularly in the field of neuroscience.
作用机制
The mechanism of action of 1-Allyl-2-methylenepyrrolidine involves its interaction with the sigma-1 receptor. This interaction has been shown to modulate a variety of cellular processes including calcium signaling, protein phosphorylation, and neurotransmitter release. Additionally, 1-Allyl-2-methylenepyrrolidine has been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
生化和生理效应
1-Allyl-2-methylenepyrrolidine has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that this compound can modulate the activity of a variety of enzymes including protein kinase C, nitric oxide synthase, and acetylcholinesterase. Additionally, 1-Allyl-2-methylenepyrrolidine has been shown to increase the release of dopamine and serotonin in the brain, which may contribute to its potential use in the treatment of neurological disorders.
实验室实验的优点和局限性
One advantage of using 1-Allyl-2-methylenepyrrolidine in lab experiments is its high affinity for the sigma-1 receptor, which allows for the selective modulation of this protein. Additionally, this compound has been shown to have a high degree of selectivity for the sigma-1 receptor over other receptors, which may reduce the potential for off-target effects. However, one limitation of using 1-Allyl-2-methylenepyrrolidine in lab experiments is its relatively low solubility in aqueous solutions, which may make it difficult to administer in certain experimental settings.
未来方向
There are a variety of future directions for the study of 1-Allyl-2-methylenepyrrolidine. One potential direction is the development of more selective and potent sigma-1 receptor agonists based on the structure of this compound. Additionally, further studies are needed to determine the potential therapeutic applications of this compound in the treatment of neurological disorders. Finally, the biochemical and physiological effects of 1-Allyl-2-methylenepyrrolidine on other cellular processes and systems should be further explored to gain a better understanding of its potential applications in scientific research.
合成方法
1-Allyl-2-methylenepyrrolidine can be synthesized using a variety of methods. One common method involves the reaction of 2-methylpyrrolidine with allyl bromide in the presence of a strong base such as sodium hydride. Another method involves the reaction of 2-methylpyrrolidine with allyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. Both of these methods result in the formation of 1-Allyl-2-methylenepyrrolidine as a colorless liquid.
科学研究应用
1-Allyl-2-methylenepyrrolidine has been widely studied for its potential applications in scientific research, particularly in the field of neuroscience. This compound has been shown to have a high affinity for the sigma-1 receptor, which is a protein that is involved in a variety of cellular processes including cell survival, neuroprotection, and neurotransmitter release. As a result, 1-Allyl-2-methylenepyrrolidine has been studied for its potential use in the treatment of a variety of neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia.
属性
CAS 编号 |
184288-52-6 |
|---|---|
产品名称 |
1-Allyl-2-methylenepyrrolidine |
分子式 |
C8H13N |
分子量 |
123.2 g/mol |
IUPAC 名称 |
2-methylidene-1-prop-2-enylpyrrolidine |
InChI |
InChI=1S/C8H13N/c1-3-6-9-7-4-5-8(9)2/h3H,1-2,4-7H2 |
InChI 键 |
RORBREJAJBEKRG-UHFFFAOYSA-N |
SMILES |
C=CCN1CCCC1=C |
规范 SMILES |
C=CCN1CCCC1=C |
同义词 |
Pyrrolidine, 2-methylene-1-(2-propenyl)- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



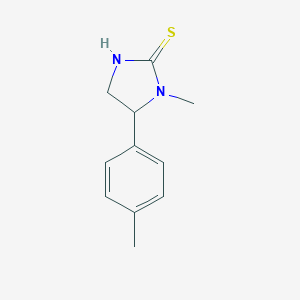
![4-Chloro-1H-benzo[d]imidazol-5-amine](/img/structure/B61608.png)
![2-[2-(2-methoxyphenyl)phenyl]acetic Acid](/img/structure/B61613.png)
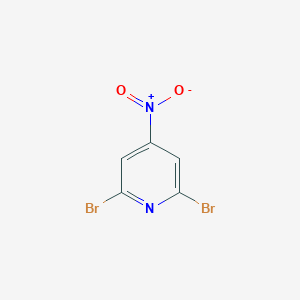
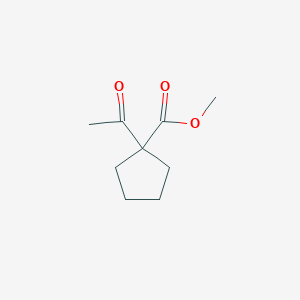
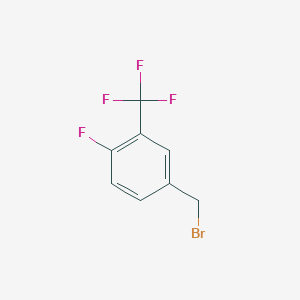
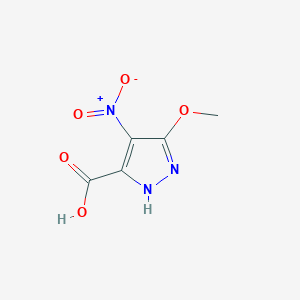
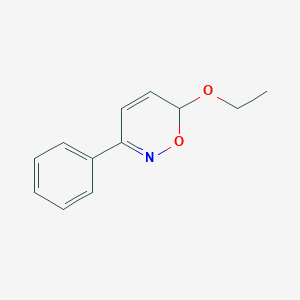
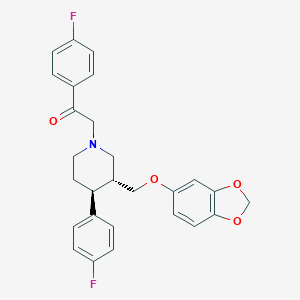
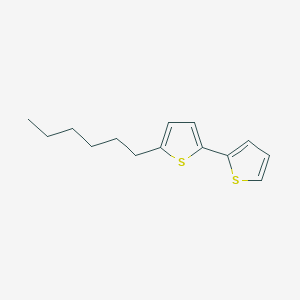
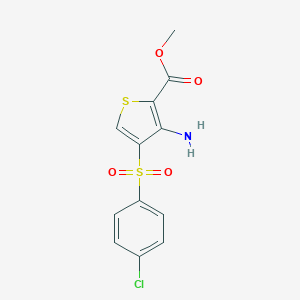
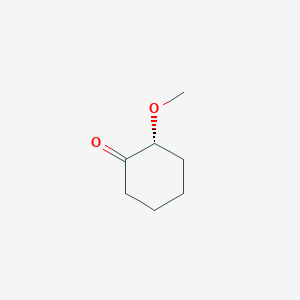
![[1-[2-Bis(3,5-dimethylphenyl)phosphanyl-5,6,7,8-tetrahydronaphthalen-1-yl]-5,6,7,8-tetrahydronaphthalen-2-yl]-bis(3,5-dimethylphenyl)phosphane](/img/structure/B61636.png)
